molecular formula C7H6BrF2NO B12984907 3-Bromo-2-(2,2-difluoroethoxy)pyridine

3-Bromo-2-(2,2-difluoroethoxy)pyridine

Cat. No.: B12984907
M. Wt: 238.03 g/mol
InChI Key: VDNGGMPABNYHAX-UHFFFAOYSA-N
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Description

3-Bromo-2-(2,2-difluoroethoxy)pyridine (CAS 1484400-67-0) is a valuable brominated pyridine derivative supplied for research and development purposes. This compound features a pyridine ring system substituted with a bromo atom at the 3-position and a 2,2-difluoroethoxy chain at the 2-position, giving it a molecular formula of C7H6BrF2NO and a molecular weight of 238.03 g/mol . The specific stereochemistry of the bromo and alkoxy substituents on the pyridine ring makes it a crucial synthetic intermediate, particularly in the preparation of more complex 2,3-disubstituted pyridine compounds . Its primary research value lies in its application as a building block in organic synthesis and pharmaceutical chemistry. The bromine atom serves as a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which are pivotal for creating carbon-carbon and carbon-heteroatom bonds . This allows medicinal chemists to synthesize libraries of compounds for drug discovery projects. The difluoroethoxy group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a feature of interest in the design of active pharmaceutical ingredients (APIs) . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Specifications: • CAS Number: 1484400-67-0 • Molecular Formula: C7H6BrF2NO • Molecular Weight: 238.03 g/mol • MDL Number: MFCD21138293 • Storage: Sealed in dry, store at room temperature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

3-bromo-2-(2,2-difluoroethoxy)pyridine

InChI

InChI=1S/C7H6BrF2NO/c8-5-2-1-3-11-7(5)12-4-6(9)10/h1-3,6H,4H2

InChI Key

VDNGGMPABNYHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)F)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2 2,2 Difluoroethoxy Pyridine

Strategies for Constructing the 2-(2,2-Difluoroethoxy) Substituted Pyridine (B92270) Moiety

The creation of the C-O bond between the pyridine C2 carbon and the 2,2-difluoroethoxy group is a key step. Several established etherification methods can be adapted for this purpose.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the 2-alkoxypyridine structure. This reaction typically involves a 2-halopyridine, where the halogen acts as a leaving group, and an alkoxide nucleophile.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group. quimicaorganica.org For pyridine derivatives, this attack is most favorable at the C2 and C4 positions because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex. quimicaorganica.orgyoutube.com The reactivity of the leaving group is a crucial factor, with fluoride being significantly more reactive than chloride. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.gov

To synthesize the 2-(2,2-difluoroethoxy) moiety, 2,2-difluoroethanol (B47519) is first deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to form the corresponding alkoxide. This potent nucleophile then displaces a halogen atom from the 2-position of a pyridine ring.

Table 1: Nucleophilic Substitution for 2-(2,2-Difluoroethoxy)pyridine (B2661152) Synthesis
SubstrateNucleophile SourceBaseSolventTypical Conditions
2-Chloropyridine2,2-DifluoroethanolNaH, KHDMF, THFElevated Temperature
2-Fluoropyridine2,2-DifluoroethanolNaH, KHDMF, THFRoom Temp. to 80 °C
2-Bromo-6-chloropyridine2,2-DifluoroethanolNaHDMFVaries

This table presents generalized conditions for the SNAr reaction.

Modern synthetic chemistry offers powerful alternatives to classical SNAr reactions. Palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for etherification, provide a versatile method for forming aryl ether bonds. This approach can be particularly useful when SNAr reactions are sluggish or require harsh conditions.

The catalytic cycle typically involves a palladium(0) precursor, a suitable phosphine (B1218219) ligand, and a base. The reaction couples a 2-halopyridine (typically bromo- or chloro-) with 2,2-difluoroethanol. The choice of ligand is critical for reaction efficiency, with sterically hindered biaryl phosphines often providing the best results.

General Reaction Scheme: A 2-halopyridine is reacted with 2,2-difluoroethanol in the presence of a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs2CO3, K3PO4) in an inert solvent like toluene or dioxane.

Other methods for pyridine etherification exist, often leveraging the unique reactivity of pyridine derivatives.

From Pyridine N-Oxides: Pyridine N-oxides can be activated to facilitate nucleophilic substitution. For instance, treatment of a pyridine N-oxide with an activating agent like phosphorus oxychloride (POCl3) can make the C2 position highly electrophilic and susceptible to attack by nucleophiles like alkoxides. youtube.com

In-situ Activation with BOP Reagent: For substrates like 2-pyridone (which exists in tautomeric equilibrium with 2-hydroxypyridine), the benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) reagent can be used. This reagent activates the amide/hydroxyl group in situ, allowing for a one-pot etherification with an alcohol under basic conditions. nih.gov

Approaches for Introducing the 3-Bromo Substituent onto the Pyridine Ring

The introduction of a bromine atom at the C3 position requires careful consideration of the directing effects of the substituents already on the pyridine ring.

Direct electrophilic bromination of 2-(2,2-difluoroethoxy)pyridine is a feasible route. The pyridine nitrogen is an electron-withdrawing group that deactivates the ring towards electrophilic attack. However, the 2-alkoxy group is an activating, ortho-para directing group. This activating effect counteracts the deactivation by the ring nitrogen, making substitution possible.

The directing effects favor substitution at the C3 (ortho) and C5 (para) positions. The regiochemical outcome depends on the specific brominating agent and reaction conditions. Common brominating agents include molecular bromine (Br2) and N-Bromosuccinimide (NBS). The reaction is often carried out in a solvent such as acetic acid, sulfuric acid, or a chlorinated solvent. google.com The precise control of stoichiometry and temperature can help favor the desired 3-bromo isomer over the 5-bromo or di-brominated products.

Table 2: Reagents for Direct Bromination of 2-Alkoxypyridines
Brominating AgentSolventGeneral Outcome
Br2Acetic AcidMixture of 3-bromo and 5-bromo isomers
N-Bromosuccinimide (NBS)Acetonitrile (B52724), CCl4Often provides good selectivity, radical initiator may be used
Br2 / H2SO4OleumHarsh conditions, can lead to complex mixtures

This table outlines common reagents and expected general outcomes for the bromination of 2-alkoxypyridine substrates.

The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This transformation is typically catalyzed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). clockss.orgresearchgate.net It offers a powerful method for synthesizing isomers that are difficult to obtain through classical substitution reactions. rsc.org

This strategy could be employed by starting with an isomeric bromo-2-(2,2-difluoroethoxy)pyridine. For example, a synthetic route could produce a 5-bromo or 6-bromo substituted precursor. Treatment of this precursor with LDA at low temperatures could initiate a series of deprotonation and halogen-metal exchange steps, leading to the thermodynamic scrambling of the bromine atom's position on the ring. The driving force for the reaction is the formation of a more stable organolithium intermediate. wikipedia.org By carefully controlling the reaction conditions and quenching the reaction at the appropriate time, it may be possible to isolate the desired 3-bromo isomer. This approach has been successfully used in the synthesis of complex molecules like caerulomycin C. acs.org

Hypothetical Halogen Dance Sequence:

A precursor, such as 5-bromo-2-(2,2-difluoroethoxy)pyridine, is treated with LDA at -78 °C.

Deprotonation occurs at a site directed by the substituents, potentially C4 or C6.

A cascade of rearrangements involving lithiated intermediates and bromine transfer occurs.

The reaction is quenched with an electrophile (e.g., H2O) to yield a mixture of brominated isomers, from which the 3-bromo product can be isolated.

Precursor-Based Synthesis Utilizing Brominated Pyridine Building Blocks

A practical and widely applicable approach to the synthesis of 3-Bromo-2-(2,2-difluoroethoxy)pyridine involves the use of readily available brominated pyridine building blocks. A plausible and efficient precursor for this synthesis is 2,3-dibromopyridine. The synthesis strategy hinges on the selective nucleophilic aromatic substitution (S\textsubscript{N}Ar) at the 2-position of the pyridine ring. The carbon at the 2-position is generally more electrophilic and susceptible to nucleophilic attack than the carbon at the 3-position in pyridine systems, facilitating a regioselective reaction.

The core of this synthetic method is the Williamson ether synthesis, where the sodium salt of 2,2-difluoroethanol (2,2-difluoroethoxide) acts as the nucleophile, displacing the bromine atom at the 2-position of 2,3-dibromopyridine.

Reaction Scheme:

The reaction conditions for this type of transformation are crucial for achieving a good yield and selectivity. Based on analogous reactions for the synthesis of 2-alkoxypyridines, the following conditions can be proposed:

ParameterConditionRationale
Precursor 2,3-DibromopyridineCommercially available and provides the necessary 3-bromo-2-leaving group scaffold.
Nucleophile Sodium 2,2-difluoroethoxidePrepared in situ from 2,2-difluoroethanol and a strong base.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide.
Solvent Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)Polar aprotic solvents that can solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion. jk-sci.com
Temperature Room temperature to moderate heating (e.g., 60-80 °C)To facilitate the reaction without promoting side reactions.
Reaction Time Several hours to overnightMonitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine completion.

An alternative precursor could be 3-bromo-2-chloropyridine. The choice between a chloro or bromo leaving group at the 2-position can influence the reaction rate, with bromide generally being a better leaving group than chloride in S\textsubscript{N}Ar reactions.

Total Synthesis of this compound

Convergent and Linear Synthetic Route Design

A linear synthesis would involve the sequential modification of a starting pyridine molecule. For instance, one could start with 2-hydroxypyridine, first performing a bromination at the 3-position, followed by the etherification with a 2,2-difluoroethylating agent.

Linear Synthesis Example:

Bromination: 2-Hydroxypyridine is brominated to yield 3-bromo-2-hydroxypyridine (B31989). sigmaaldrich.com

Etherification: The resulting 3-bromo-2-hydroxypyridine is then subjected to a Williamson ether synthesis with a suitable 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate) in the presence of a base.

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the molecule, which are then combined in a later step. nih.gov For this target molecule, a convergent approach might involve the synthesis of a difluoroethoxylated building block that is then used to construct the pyridine ring. However, for a relatively small molecule like this compound, a precursor-based linear approach is generally more practical and efficient. Multicomponent reactions, which are inherently convergent, offer a modern and efficient way to construct substituted pyridines from simple starting materials in a single step. nih.govmdpi.com

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is critical to maximize the yield and purity of this compound. Key parameters to consider for the Williamson ether synthesis step include:

Base: While sodium hydride is effective, other bases such as potassium tert-butoxide or sodium hydroxide under phase-transfer catalysis conditions could be explored to improve yield and safety.

Solvent: The choice of solvent can significantly affect the reaction rate and selectivity. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for S\textsubscript{N}2 reactions. jk-sci.com

Temperature and Reaction Time: Careful control of temperature is necessary to balance the reaction rate with the potential for side reactions, such as decomposition or elimination. Optimization studies would involve running the reaction at various temperatures and monitoring the product formation over time to find the optimal balance.

Purification: The final product would likely require purification by column chromatography or distillation to remove unreacted starting materials and byproducts.

A hypothetical optimization study for the synthesis from 2,3-dibromopyridine might yield the following results:

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHDMF252465
NaHDMF60875
K2CO3Acetonitrile801250
Cs2CO3DMF60680

Note: This table is illustrative and based on typical outcomes for similar reactions.

Green Chemistry and Sustainable Synthetic Pathways for this compound

Incorporating green chemistry principles into the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of alternative energy sources, greener solvents, and catalytic methods.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. organic-chemistry.orgresearchgate.netnih.govroyalsocietypublishing.org The Williamson ether synthesis is particularly amenable to microwave heating. A microwave-assisted synthesis of the target compound could significantly reduce the reaction time from hours to minutes.

Ultrasound-Assisted Synthesis:

Sonication, or the use of ultrasound, can also enhance reaction rates by promoting mass transfer and creating localized high-temperature and high-pressure zones. This technique can be an energy-efficient alternative to conventional heating. acs.org

Sustainable Solvent and Catalyst Choices:

Solvents: Replacing traditional volatile organic solvents like DMF with greener alternatives such as ionic liquids or deep eutectic solvents could reduce the environmental footprint of the synthesis.

Catalysis: Exploring the use of phase-transfer catalysts can enable the use of less hazardous bases like sodium hydroxide and can facilitate reactions in biphasic systems, simplifying product isolation.

By adopting these green chemistry approaches, the synthesis of this compound can be made more efficient, economical, and environmentally benign. acs.orgacs.org

Chemical Transformations and Reactivity of 3 Bromo 2 2,2 Difluoroethoxy Pyridine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring of 3-Bromo-2-(2,2-difluoroethoxy)pyridine

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of its substituents. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. This effect is further intensified by the presence of the bromine atom and the 2-(2,2-difluoroethoxy) group. Electrophilic attack, if forced, is predicted to occur at the C-5 position, which is the least deactivated position.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution. Nucleophilic attack generally occurs at the positions ortho and para (C-2 and C-4) to the nitrogen atom because the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively stabilized by delocalization onto the electronegative nitrogen. stackexchange.comnih.govlibretexts.org In the case of this compound, the C-2 and C-4 positions are substituted. Nucleophilic attack at the C-2 position would involve the displacement of the 2-(2,2-difluoroethoxy) group, while attack at the C-4 position is also a possibility. The bromine at the C-3 position can also be displaced by strong nucleophiles under specific conditions, often facilitated by a transition metal catalyst.

Transition Metal-Catalyzed Cross-Coupling Reactions at the 3-Position of this compound

The bromine atom at the 3-position of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. nih.govmdpi.com This reaction is catalyzed by a palladium complex and is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov For this compound, Suzuki-Miyaura coupling provides an efficient route to synthesize 3-aryl and 3-heteroaryl derivatives. researchgate.netnih.govclaremont.eduresearchgate.netresearchgate.net

A typical reaction involves the coupling of this compound with an aryl or heteroaryl boronic acid or its corresponding ester in the presence of a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base. researchgate.netnih.gov The choice of ligand, base, and solvent can significantly impact the reaction's efficiency and yield. researchgate.netrsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromopyridines

Aryl/Heteroaryl Boronic AcidCatalyst SystemBaseSolventProductYieldReference
Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃95% EtOH3-Phenyl-2-(2,2-difluoroethoxy)pyridineModerate to Excellent researchgate.net
2-Thiopheneboronic acidPd(dppf)Cl₂-Toluene/Water3-(Thiophen-2-yl)-2-(2,2-difluoroethoxy)pyridineModest to Good claremont.eduresearchgate.net
4-Methoxyphenylboronic acidPd(OAc)₂/Ad₂BnPK₃PO₄Toluene3-(4-Methoxyphenyl)-2-(2,2-difluoroethoxy)pyridineGood researchgate.net

Negishi, Stille, and Kumada Coupling for Alkylation and Arylation

Beyond the Suzuki-Miyaura reaction, other palladium- or nickel-catalyzed cross-coupling reactions can be employed to functionalize the 3-position of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. organic-chemistry.orgnih.gov It is a powerful tool for forming carbon-carbon bonds, including sp³-sp² linkages, which are challenging to achieve with other methods. nih.govresearchgate.netnih.gov For this compound, Negishi coupling with an alkylzinc or arylzinc halide in the presence of a palladium catalyst would yield the corresponding 3-alkyl or 3-aryl pyridine derivative. organic-chemistry.org

Stille Coupling: The Stille reaction utilizes organotin reagents as the coupling partners for organic halides. organic-chemistry.orglibretexts.orgwikipedia.org This method is known for its tolerance of a wide array of functional groups, although the toxicity of organotin compounds is a significant drawback. organic-chemistry.orglibretexts.orgnih.gov The coupling of this compound with an organostannane would proceed in the presence of a palladium catalyst. wikipedia.orgnih.gov

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The Kumada coupling is one of the earliest examples of catalytic cross-coupling and remains a cost-effective method for synthesizing biaryls and other coupled products. organic-chemistry.org The reaction of this compound with a suitable Grignard reagent would lead to the formation of a new carbon-carbon bond at the 3-position.

Table 2: Overview of Negishi, Stille, and Kumada Coupling Reactions

Coupling ReactionOrganometallic ReagentCatalystKey Features
NegishiOrganozincPalladiumGood for sp³-sp² coupling, mild conditions. organic-chemistry.orgnih.gov
StilleOrganotinPalladiumTolerates many functional groups, toxic reagents. organic-chemistry.orglibretexts.orgwikipedia.org
KumadaOrganomagnesium (Grignard)Nickel or PalladiumCost-effective, one of the first cross-coupling methods. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing access to a wide variety of arylamines. wikipedia.orgsemanticscholar.orgacs.orgchemspider.comorganic-chemistry.orgnih.govresearchgate.netnih.govnih.gov

For this compound, the Buchwald-Hartwig amination offers a direct route to introduce a range of amino groups at the 3-position. The reaction is typically carried out using a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. researchgate.netnih.gov

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines

AmineCatalyst/LigandBaseSolventProduct TypeReference
Primary or Secondary AlkylaminePd(OAc)₂ / XPhosNaOtBuToluene3-(Alkylamino)pyridine derivative researchgate.net
Aniline derivativePd₂(dba)₃ / BINAPNaOtBuToluene3-(Arylamino)pyridine derivative wikipedia.orgchemspider.com
Ammonia (from ammonium (B1175870) salt)Pd[P(o-tol)₃]₂ / CyPF-tBuNaOtBu1,4-Dioxane3-Aminopyridine derivative semanticscholar.orgacs.orgorganic-chemistry.orgnih.gov

Functional Group Interconversions of the 2-(2,2-Difluoroethoxy) Moiety

The 2-(2,2-difluoroethoxy) group is generally stable under many reaction conditions. imperial.ac.uk However, its reactivity can be explored under specific circumstances.

Reactivity of the Fluoroalkyl Chain under Various Conditions

The difluoroalkyl chain in the 2-(2,2-difluoroethoxy) moiety is relatively inert. The carbon-fluorine bond is strong, making it resistant to cleavage under typical synthetic conditions. However, under harsh acidic or basic conditions, or in the presence of powerful reducing or oxidizing agents, transformations could potentially occur. For instance, strong Lewis acids might coordinate to the ether oxygen, potentially facilitating cleavage of the C-O bond. Extreme basic conditions could, in principle, lead to elimination reactions, although this is less likely due to the stability of the C-F bonds. The reactivity of similar fluoroalkyl groups on aromatic rings is an area of ongoing research, as these moieties are important in medicinal and materials chemistry.

Modification or Removal of the Difluoroethoxy Group

The 2-(2,2-difluoroethoxy) group is an ether linkage, which is generally stable but can be cleaved under specific, typically acidic, conditions. The cleavage of the C-O bond in ethers is a fundamental reaction in organic synthesis, often employed for deprotection or functional group interconversion.

Detailed research specifically documenting the cleavage of the 2,2-difluoroethoxy group from this compound is not extensively available in public literature. However, the reactivity can be inferred from established principles of ether cleavage. masterorganicchemistry.comyoutube.comyoutube.com The reaction typically proceeds via protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). masterorganicchemistry.com The subsequent cleavage mechanism depends on the nature of the groups attached to the oxygen.

For this compound, the ether is attached to an sp²-hybridized carbon of the pyridine ring and a primary sp³-hybridized carbon of the ethoxy group. Cleavage is expected to occur via an SN2 pathway, where a nucleophile (e.g., I⁻ or Br⁻) attacks the less hindered primary carbon of the difluoroethyl group, displacing the 3-bromo-2-hydroxypyridine (B31989) moiety. youtube.com

A relevant precedent is the de-etherification of 2-benzyloxy-pyridine-N-oxide, which can be achieved by treatment with 20% hydrochloric acid or through catalytic hydrogenation using a palladium catalyst. google.com These methods highlight viable strategies for cleaving ether linkages at the 2-position of a pyridine ring.

Table 1: General Conditions for Ether Cleavage

Reagent(s)Mechanism TypeSubstrate ExampleTypical ConditionsReference
HI or HBr (excess)SN2 (for primary/methyl ethers)Diethyl etherHeating with concentrated acid masterorganicchemistry.com
Strong acid (e.g., HCl, H₂SO₄)SN1 (for tertiary ethers)Methyl tert-butyl etherTreatment with acid, forms stable carbocation youtube.com
20% HClAcid-catalyzed hydrolysis2-Benzyloxy-pyridine-N-oxideBoiling for 10 minutes google.com
H₂, Pd/CHydrogenolysis2-Benzyloxy-pyridine-N-oxideShaking under H₂ pressure at room temperature google.com
Fungal Peroxygenase, H₂O₂Enzymatic OxidationTetrahydrofuran, Methyl t-butyl etherEnzyme-catalyzed H₂O₂-dependent oxidation nih.gov

Reactions Involving the Pyridine Nitrogen Atom of this compound

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing it to participate in reactions such as N-oxidation, quaternization, and coordination to metal centers.

N-Oxidation

The conversion of the pyridine nitrogen to a pyridine N-oxide is a common transformation that alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. scripps.edusemanticscholar.org This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. google.combme.hu

The presence of substituents on the pyridine ring can influence the rate of N-oxidation. For 2-substituted pyridines, steric hindrance can reduce the reaction's efficiency. researchgate.net For instance, the N-oxidation of 2-bromopyridine (B144113) with hydrogen peroxide has been shown to result in low conversion under batch conditions, though yields can be improved using microreactor technology. bme.hu Given the substitution at the 2-position in this compound, similar steric considerations would apply.

Table 2: Examples of Reagents for Pyridine N-Oxidation

Oxidizing AgentSolventSubstrate ExampleTypical ConditionsReference
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane2-Chloro-5-methylpyridine0-5 °C initial, then 20-25 °C for 24h google.com
Hydrogen Peroxide (30%)Acetic Acid4-MethoxypyridineReflux for 24h google.com
Hydrogen Peroxide (aq)Acetic Acid2-BromopyridineMicroreactor, 15% conversion bme.hu
DimethyldioxiraneAcetone2-Substituted Pyridines23 °C researchgate.net

Quaternization

Quaternization involves the alkylation of the pyridine nitrogen atom, converting the neutral pyridine into a positively charged pyridinium (B92312) salt. This reaction proceeds via an SN2 mechanism where the pyridine nitrogen acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. researchgate.net The reaction enhances the electron-withdrawing nature of the ring and can be a key step in activating the ring for subsequent reactions. rsc.orggoogle.com

The reaction is typically carried out by heating the pyridine with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide, or 2-bromo-4'-nitroacetophenone) in a suitable solvent, such as acetone, an alcohol, or even under solvent-free conditions, which can be accelerated by microwave irradiation. researchgate.netgoogle.com The reactivity of the alkylating agent is dependent on the leaving group, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. osti.gov

Table 3: Examples of Pyridine Quaternization Reactions

Alkylating AgentPyridine DerivativeConditionsProduct TypeReference
2-Bromo-4'-nitroacetophenonePyridineMicrowave irradiationN-phenacylpyridinium bromide researchgate.net
Methyl iodidePyridoxal oximeAcetone, Microwave (250 W, 10 min)N-methylpyridinium iodide researchgate.net
1-IodoadamantanePyridineSealed ampul, heatingN-(1-Adamantyl)pyridinium iodide osti.gov
Alkyl HalidesGeneral PyridinesAlcohol, glycol, or water as solventN-alkylpyridinium halide google.com

The nitrogen atom of this compound possesses a lone pair of electrons, enabling it to act as a Lewis base or ligand in the formation of coordination complexes with transition metals. wikipedia.orgyoutube.com Pyridine and its derivatives are common ligands in coordination chemistry, forming complexes with a wide variety of geometries, including tetrahedral, square planar, and octahedral. wikipedia.orgdigitellinc.com

The coordinating ability of the pyridine nitrogen in this specific molecule is modulated by its substituents. The 3-bromo and 2-(2,2-difluoroethoxy) groups are both electron-withdrawing, which decreases the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted pyridine. This electronic effect can influence the strength of the resulting metal-ligand bond. nih.gov Furthermore, the bulky 2-(2,2-difluoroethoxy) group may exert steric hindrance, potentially favoring the formation of complexes with lower coordination numbers or influencing the final geometry of the complex. nih.gov

Synthesis of such complexes typically involves reacting the pyridine derivative with a metal salt (e.g., chlorides, perchlorates, or nitrates) in a suitable solvent like acetonitrile (B52724), methanol (B129727), or DMF, often with heating. nih.govmdpi.com Palladium(II) complexes of substituted pyridines have been synthesized and used as catalysts, while copper(II) complexes with pyridine-alkoxide ligands are also well-documented. nih.govmdpi.com

Table 4: Examples of Metal Complex Synthesis with Pyridine-Type Ligands

Metal SaltLigand TypeSolvent(s)ConditionsReference
Pd(NO₃)₂ or PdCl₂4-Substituted PyridinesNot specifiedSynthesis of PdL₄₂ or [PdL₂Cl₂] nih.gov
CuCl₂Pyridine-alkoxideNot specifiedFormation of mononuclear or dinuclear complexes mdpi.com
Fe(ClO₄)₂·6H₂OTerpyridine derivativeDMFStirring at 100 °C for 2h mdpi.com
Zn(ClO₄)₂·6H₂OFunctionalized TerpyridineAcetonitrileHeating at 70 °C for 2h mdpi.com

Role As a Synthetic Intermediate and Scaffold in Chemical Science

Precursor in the Synthesis of Advanced Organic Molecules Derived from 3-Bromo-2-(2,2-difluoroethoxy)pyridine

This compound serves as a crucial starting material for the synthesis of highly functionalized organic molecules, particularly those with applications in pharmacology. The bromine atom at the 3-position of the pyridine (B92270) ring is a key reactive handle, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. This reactivity is fundamental to its role as a precursor.

A significant application of this compound is in the development of kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. ed.ac.uk The synthesis of specific inhibitors often involves building complex molecular architectures around a heterocyclic core. nih.gov The this compound scaffold can be elaborated through reactions at the bromine position to introduce other molecular fragments necessary for binding to a kinase's active site. For example, the bromine can be replaced with aryl, heteroaryl, or alkylamino groups to generate a library of potential drug candidates. researchgate.netnih.gov The synthesis of pyrido-pyridazinone derivatives, which are investigated as potent FER kinase inhibitors, showcases a strategy where a pyridine template is systematically modified to achieve high inhibitory activity. nih.gov

Application in Heterocyclic Chemistry for Novel Scaffold Development Based on this compound

The development of novel molecular scaffolds is a primary objective in medicinal chemistry to explore new chemical space and identify new therapeutic agents. researchgate.net this compound is an exemplary starting point for generating new heterocyclic systems due to the versatility of its 3-bromo substituent in palladium-catalyzed cross-coupling reactions.

Two of the most powerful methods in modern synthetic chemistry, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are readily applicable to this substrate. researchgate.netorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound, such as an aryl or heteroaryl boronic acid. researchgate.net By reacting this compound with various boronic acids, chemists can synthesize a diverse array of 2,3-disubstituted biaryl or heterobiaryl pyridines. These new, larger scaffolds can then be evaluated for biological activity or used in further synthetic transformations. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine. wikipedia.orgresearchgate.net This method provides direct access to 3-amino-2-(2,2-difluoroethoxy)pyridine derivatives. chemspider.com These products are valuable in their own right or can serve as intermediates for constructing more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to possess potent biological activities. nih.gov

The table below illustrates how these key reactions facilitate novel scaffold development starting from this compound.

Reaction TypeCoupling PartnerResulting Scaffold TypeSignificance in Scaffold Development
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidAryl- or Heteroaryl-Substituted PyridineCreates complex bi-heterocyclic cores for exploring structure-activity relationships. researchgate.net
Buchwald-Hartwig AminationPrimary/Secondary Amines3-Amino-Pyridine DerivativeProvides key intermediates for building fused heterocyclic systems and introduces a nitrogen-based substituent for hydrogen bonding interactions in biological targets. nih.gov

Contribution to Fluorine Chemistry and the Development of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance key properties of a compound. u-tokyo.ac.jp Fluorine and fluorine-containing groups, like the 2,2-difluoroethoxy moiety, can significantly alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity. acs.org

This compound is itself a valuable fluorinated building block. guidechem.comuni.lu Its contribution to fluorine chemistry lies in providing chemists with a ready-to-use, pre-fluorinated heterocyclic scaffold. Synthesizing such molecules from non-fluorinated precursors can be challenging and often requires harsh reagents. By providing the difluoroethoxy group already attached to the pyridine ring, this building block simplifies the synthesis of complex fluorinated target molecules.

The 2,2-difluoroethoxy group acts as a bioisostere of other functional groups and is often introduced to block metabolic oxidation at that position, thereby increasing the half-life of a drug. drugdesign.org The availability of building blocks like this compound enriches the toolbox of synthetic chemists, enabling the systematic exploration of fluorination effects in drug discovery programs.

Integration of the this compound Motif into Scaffold-Hopping and Bioisosteric Replacement Strategies for Ligand Design

In modern drug design, scaffold hopping and bioisosteric replacement are key strategies for discovering new intellectual property and optimizing lead compounds. nih.govresearchgate.net

Bioisosteric Replacement: This strategy involves substituting a part of a molecule with another group that has similar steric and electronic properties, with the goal of improving physicochemical or pharmacokinetic properties while maintaining or enhancing biological activity. u-tokyo.ac.jpresearchgate.net The 2-alkoxypyridine motif present in this compound can be considered a bioisostere for other aromatic or heteroaromatic rings, such as a phenyl or thiazole (B1198619) ring. acs.org Medicinal chemists can replace an existing scaffold in a known ligand with this fluorinated pyridine core to modulate properties like solubility, hydrogen bonding capacity, and metabolic stability. The bromine atom at the 3-position provides a convenient attachment point to connect the new scaffold to the rest of the parent molecule.

Scaffold Hopping: This strategy involves replacing the central core of a known active molecule with a structurally distinct scaffold, aiming to identify novel and patentable chemical series with similar biological functions. nih.gov this compound is an ideal fragment for such an approach. Starting from this building block, chemists can use the bromine handle to append various side chains via cross-coupling reactions, rapidly generating a library of novel compounds built around the 2-(2,2-difluoroethoxy)pyridine (B2661152) core. This allows for the exploration of new chemical space in the search for compounds with improved potency, selectivity, or a better safety profile. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 2,2 Difluoroethoxy Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and electronic environment of 3-Bromo-2-(2,2-difluoroethoxy)pyridine. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a comprehensive understanding of the molecule's connectivity and the influence of its substituents on the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the difluoroethoxy group. The pyridine protons will appear as multiplets in the aromatic region, with their chemical shifts influenced by the deshielding effect of the nitrogen atom and the electron-withdrawing nature of the bromine and difluoroethoxy substituents. The methylene (B1212753) protons of the ethoxy group will exhibit a triplet due to coupling with the adjacent fluorine atoms, and this signal will be further split by the geminal proton. The methine proton of the difluoroethoxy group will appear as a triplet of triplets due to coupling with both the geminal fluorine atoms and the vicinal methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. The pyridine ring carbons will resonate in the downfield region, with the carbon atom attached to the bromine (C3) showing a characteristic upfield shift compared to unsubstituted pyridine due to the heavy atom effect. The carbon atom bonded to the oxygen of the ethoxy group (C2) will be significantly deshielded. The carbons of the difluoroethoxy group will also be observable, with the carbon bearing the two fluorine atoms showing a prominent triplet due to one-bond C-F coupling.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for this compound. The two fluorine atoms of the difluoroethoxy group are expected to be chemically equivalent and will give rise to a single resonance. This signal will appear as a triplet due to coupling with the vicinal methylene protons. The chemical shift of the fluorine atoms provides a sensitive probe of the electronic environment within the molecule.

Expected NMR Data for this compound

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Pyridine H-4 7.5 - 8.0 dd J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1-2
Pyridine H-5 7.0 - 7.5 dd J(H5,H4) ≈ 7-8, J(H5,H6) ≈ 4-5
Pyridine H-6 8.0 - 8.5 dd J(H6,H5) ≈ 4-5, J(H6,H4) ≈ 1-2
OCH₂ 4.5 - 5.0 t J(H,F) ≈ 12-15
CHF₂ 6.0 - 6.5 t J(H,F) ≈ 55-60
Pyridine C-2 160 - 165 s
Pyridine C-3 110 - 115 s
Pyridine C-4 140 - 145 s
Pyridine C-5 120 - 125 s
Pyridine C-6 145 - 150 s
OCH₂ 65 - 70 t J(C,F) ≈ 25-30
CHF₂ 115 - 120 t J(C,F) ≈ 240-250

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Mass Spectrometry (MS) for Fragmentation Pathway Studies and Precise Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular weight, confirming the elemental composition of the molecule.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Proposed Fragmentation Pathways: The fragmentation of this compound under mass spectrometric conditions is likely to proceed through several key pathways:

Loss of the difluoroethoxy group: Cleavage of the C-O bond can lead to the formation of a [M - OCH₂CHF₂]⁺ fragment, which corresponds to the 3-bromopyridin-2-yl cation.

Loss of a bromine atom: The C-Br bond can break to yield a [M - Br]⁺ fragment.

Fragmentation of the ethoxy chain: Cleavage within the difluoroethoxy side chain can result in the loss of CHF₂ or CH₂CHF₂ radicals.

Ring fragmentation: At higher energies, the pyridine ring itself can undergo fragmentation, leading to smaller charged species.

Expected Key Mass Fragments

m/z (relative to ⁷⁹Br) Proposed Fragment Identity
239 [M]⁺ (C₇H₆BrF₂NO)
158 [M - OCH₂CHF₂]⁺
160 [M - Br]⁺

Note: The m/z values are based on the ⁷⁹Br isotope.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of its molecular conformation.

The crystal structure would reveal the planarity of the pyridine ring and the orientation of the difluoroethoxy substituent relative to the ring. Of particular interest would be the intermolecular interactions that govern the crystal packing. These interactions could include halogen bonding involving the bromine atom, hydrogen bonding (if any crystal solvent is present), and dipole-dipole interactions. The difluoroethoxy group may also participate in weak C-H···F or C-H···O interactions. The analysis of these interactions is crucial for understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not publicly available, studies on related bromo-substituted organic molecules have demonstrated the importance of halogen bonding in directing crystal packing. rsc.org

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Isomer Analysis

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for determining the purity of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides identification of the separated components. This method is highly sensitive and can detect trace levels of byproducts from the synthesis. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. eurl-pesticides.eu

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for less volatile compounds or those that might degrade at the high temperatures used in GC. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727) would be a suitable starting point for analysis.

Chiral HPLC: If there is a possibility of enantiomers due to a chiral center (which is not present in this compound itself, but could be in related derivatives), chiral HPLC would be the method of choice for their separation and quantification. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Table of Compound Names

Compound Name
This compound
3-bromopyridin-2-yl cation
Acetonitrile

Theoretical and Computational Investigations of 3 Bromo 2 2,2 Difluoroethoxy Pyridine

Density Functional Theory (DFT) Studies of Electronic Structure, Molecular Orbitals, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 3-Bromo-2-(2,2-difluoroethoxy)pyridine, DFT studies can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

DFT calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a good balance of accuracy and computational cost for this medium-sized molecule. researchgate.net Such studies on related halogenated pyridines have shown that the substitution pattern significantly influences the electronic properties. researchgate.netresearchgate.net

Electronic Structure and Molecular Electrostatic Potential (MEP): The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential (typically colored red) around the nitrogen atom, indicating its susceptibility to electrophilic attack or protonation. nih.gov The electron-withdrawing nature of the bromine atom and the difluoroethoxy group would influence the electron density on the pyridine (B92270) ring. The area around the hydrogen atoms of the ethoxy group and, to a lesser extent, the C-H protons on the ring would exhibit positive potential (blue color), making them potential sites for nucleophilic interaction.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO would likely be distributed over the pyridine ring and the bromine atom, while the LUMO would be centered on the pyridine ring. The presence of the electron-withdrawing fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analog.

Parameter Formula Predicted Value (Illustrative) Interpretation
HOMO Energy EHOMO-7.2 eVIndicates electron-donating ability
LUMO Energy ELUMO-1.5 eVIndicates electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO5.7 eVIndicator of chemical reactivity and stability
Ionization Potential (I) -EHOMO7.2 eVEnergy required to remove an electron
Electron Affinity (A) -ELUMO1.5 eVEnergy released upon gaining an electron
Global Hardness (η) (I - A) / 22.85 eVResistance to change in electron distribution
Global Softness (S) 1 / (2η)0.175 eV-1Reciprocal of hardness, indicates high reactivity
Electronegativity (χ) (I + A) / 24.35 eVPower to attract electrons
Electrophilicity Index (ω) χ2 / (2η)3.32 eVPropensity to accept electrons

These values are illustrative and would need to be confirmed by specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT provides insights into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time, including conformational changes and interactions with its environment. nih.gov

MD simulations would typically employ a classical force field, such as AMBER or CHARMM, with parameters specifically developed for halogenated organic compounds. The simulation would involve placing the molecule in a box of solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent) and integrating Newton's equations of motion over time. aps.org Analysis of the trajectory would reveal the most populated conformational states and the energy barriers between them.

Solvent Interactions: MD simulations are particularly powerful for studying how a solute interacts with solvent molecules. scilit.com For this compound, simulations in different solvents would reveal the nature of the solvation shell. In polar protic solvents like water or methanol, hydrogen bonding between the solvent and the pyridine nitrogen would be expected. The difluoroethoxy group may also participate in weaker hydrogen bonding interactions. In non-polar solvents, van der Waals interactions would dominate. The simulation can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design Based on the this compound Scaffold

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. wjpsonline.comresearchgate.net If this compound were identified as a hit compound in a drug discovery program, QSAR could be employed to design more potent analogs.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be a suitable approach. nih.govmdpi.com This involves creating a dataset of structurally related compounds with measured biological activities. The compounds are then aligned, and for each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated on a 3D grid. Statistical methods like Partial Least Squares (PLS) are then used to derive a mathematical equation that relates these fields to the biological activity.

Hypothetical QSAR Study: Imagine a series of analogs of this compound where the substituent at the 5-position of the pyridine ring is varied.

Compound Substituent (R) log(1/IC50) Predicted log(1/IC50)
1-H5.25.1
2-CH35.55.6
3-Cl5.85.9
4-OCH36.16.0
5-NH26.46.3

The resulting QSAR model, often visualized as 3D contour maps, would highlight regions around the scaffold where certain properties are favorable or unfavorable for activity. For example, a map might show that a bulky, electron-donating group at the 5-position enhances activity, guiding the synthesis of new, potentially more effective compounds. The predictive power of the model would be assessed by its correlation coefficient (r²) and its ability to predict the activity of a test set of compounds not used in model generation. nih.gov

Prediction of Reaction Mechanisms and Pathways for Transformations of this compound

Computational chemistry can be used to predict the most likely pathways for chemical reactions, providing insights into reaction mechanisms, transition states, and potential byproducts. For this compound, several transformations can be envisaged and studied computationally.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 3-position is a potential site for nucleophilic substitution. researchgate.net Computational studies on the SNAr reactions of other halopyridines can provide a framework for understanding this process. nih.gov The reaction would likely proceed through a Meisenheimer intermediate, where the nucleophile adds to the carbon bearing the bromine, forming a negatively charged species that is stabilized by the electron-withdrawing pyridine ring. DFT calculations can be used to locate the transition state for this reaction and calculate the activation energy, which would indicate the feasibility of the reaction. The influence of the 2-(2,2-difluoroethoxy) group on the stability of the intermediate and the transition state would be a key aspect of such a study.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. scripps.eduwikipedia.org This transformation can alter the reactivity of the pyridine ring, often facilitating substitution at the 2- and 4-positions. semanticscholar.org Computational modeling could predict the thermodynamics and kinetics of the oxidation of this compound with various oxidizing agents, such as peroxy acids. The calculations would help in understanding the electronic changes upon N-oxide formation and how this might affect subsequent reactions.

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new C-C or C-N bonds. Computational studies can help in elucidating the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. Such studies can aid in optimizing reaction conditions and predicting the compatibility of different functional groups.

By employing these computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, accelerating its potential application in various fields of chemical science.

Emerging Research Directions and Future Perspectives for 3 Bromo 2 2,2 Difluoroethoxy Pyridine

Development of Novel and More Efficient Synthetic Routes for the Compound

Currently, there are no specific, detailed synthetic routes published exclusively for 3-Bromo-2-(2,2-difluoroethoxy)pyridine in the public domain. However, based on established pyridine (B92270) chemistry, a plausible and efficient synthetic strategy can be proposed. A common approach to synthesizing substituted pyridines involves the modification of a pre-existing pyridine ring. For instance, the synthesis of related 3-bromo-2-fluoropyridine (B1273648) often starts from a corresponding pyridine derivative and utilizes halogenation reactions. pipzine-chem.com One potential route could begin with the synthesis of 2-(2,2-difluoroethoxy)pyridine (B2661152), followed by a regioselective bromination at the 3-position. The introduction of the 2,2-difluoroethoxy group can be achieved through the Williamson ether synthesis, reacting a suitable 2-halopyridine with 2,2-difluoroethanol (B47519).

Another promising avenue for the synthesis of polysubstituted pyridines involves multi-component reactions or cascade reactions. These methods offer the advantage of constructing the pyridine ring with the desired substituents in a single or a few steps, often leading to higher efficiency and atom economy. nih.govnih.gov For example, a cascade reaction involving the N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation, has been shown to produce highly substituted pyridines. nih.gov Adapting such a modular approach could provide a direct and flexible route to this compound and its derivatives.

Future research in this area should focus on optimizing reaction conditions to achieve high yields and selectivity, as well as exploring greener and more cost-effective synthetic strategies. The development of one-pot syntheses would be particularly valuable for the efficient production of this compound for further studies. chemrxiv.org

Exploration of Unconventional Reactivity and Catalysis Involving this compound

The reactivity of this compound is dictated by the electronic properties of its substituents. The bromine atom at the 3-position and the electron-withdrawing 2,2-difluoroethoxy group at the 2-position significantly influence the electron density of the pyridine ring. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, Negishi, and Heck reactions, allowing for the introduction of a wide range of substituents at the 3-position. nih.gov This capability is crucial for creating a library of derivatives for structure-activity relationship (SAR) studies.

The presence of the fluorine atoms in the ethoxy group enhances the molecule's stability and can influence its binding affinity with biological targets. nih.gov The electron-deficient nature of the pyridine ring, accentuated by the difluoroethoxy group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the electron-withdrawing groups. nih.gov This opens up possibilities for introducing various nucleophiles, such as amines, alkoxides, and thiols, to further functionalize the pyridine core.

Future research could explore the potential of this compound and its derivatives as ligands in transition metal catalysis. The pyridine nitrogen and the ether oxygen could act as a bidentate ligand, forming stable complexes with various metals. The electronic properties of the pyridine ring, tunable through modifications at the 3-position, could influence the catalytic activity of these complexes. nih.gov

Expansion of Applications in New Material Synthesis and Chemical Biology Probes

The unique properties endowed by the fluorine atoms suggest that this compound could be a valuable building block in materials science. Fluorinated polymers are known for their excellent thermal stability, chemical resistance, and low surface energy. rsc.org The incorporation of the this compound moiety into polymer backbones could lead to new materials with tailored properties for applications in electronics, coatings, and membranes. researchgate.netresearchgate.nettitech.ac.jp For instance, fluorinated polyimides containing pyridine rings have shown good solubility, thermal stability, and optical transparency, making them suitable for microelectronic and optoelectronic applications. researchgate.net

In the realm of chemical biology, the this compound scaffold holds promise for the development of novel chemical probes. The bromine atom provides a site for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, through cross-coupling reactions. nih.govnih.govox.ac.uk The difluoroethoxy group can enhance the metabolic stability and cell permeability of the resulting probes. These probes could be designed to target specific enzymes or receptors, enabling the study of biological processes and the identification of new drug targets. The development of such probes often involves a modular design, where the core scaffold is systematically modified to optimize binding affinity and selectivity. nih.gov

Advanced Computational Methodologies for Predictive Design and Discovery Leveraging the this compound Core

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational properties of this compound. rsc.orgnu.edu.kzresearchgate.net Such studies can provide insights into the influence of the bromo and difluoroethoxy substituents on the electron distribution within the pyridine ring, which is crucial for understanding its reactivity. rsc.org

Furthermore, computational methods can be used to predict the outcomes of chemical reactions and to design more efficient synthetic routes. By modeling reaction pathways and transition states, it is possible to identify the most favorable conditions for a given transformation. This predictive power can significantly accelerate the discovery and optimization of novel synthetic methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.